molecular formula C8H15NO B15256883 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one

1-[2-(Aminomethyl)cyclopentyl]ethan-1-one

Cat. No.: B15256883
M. Wt: 141.21 g/mol
InChI Key: RXHBJURXJIWYGA-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)cyclopentyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:

    Cyclopentanone: as the starting material.

    Formaldehyde: as a source of the aminomethyl group.

    Ammonia: or an amine as the nitrogen source.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the final amine product.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous flow reactors: for better control of reaction conditions.

    Catalysts: to enhance reaction rates and selectivity.

    Purification techniques: such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(Aminomethyl)cyclopentyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopentyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[2-(Aminomethyl)cyclopentyl]ethan-1-one can be compared with other similar compounds, such as:

    Cyclopentylamine: Lacks the ethanone moiety, making it less versatile in certain reactions.

    Cyclopentanone: Lacks the aminomethyl group, limiting its biological activity.

    2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[2-(aminomethyl)cyclopentyl]ethanone

InChI

InChI=1S/C8H15NO/c1-6(10)8-4-2-3-7(8)5-9/h7-8H,2-5,9H2,1H3

InChI Key

RXHBJURXJIWYGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1CN

Origin of Product

United States

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